N'-(4-acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
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Description
N'-(4-acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.475. The purity is usually 95%.
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Scientific Research Applications
Orexin Receptor Blockade and Sleep Modulation
The compound N1-(4-acetamidophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is implicated in the pharmacological blockade of orexin receptors, particularly in the context of sleep-wake regulation. Orexins, neuropeptides produced by the lateral hypothalamus, play a critical role in maintaining wakefulness by activating orexin-1 and orexin-2 receptors in wake-active structures. Blockade of these receptors, especially the orexin-2 receptor (OX2R), has been shown to initiate and prolong sleep by potentially deactivating the histaminergic system and impacting dopamine release in the prefrontal cortex, thus modulating sleep architecture and monoamine neurotransmission (Dugovic et al., 2009).
Synthesis and Antimalarial Activity
Another significant application of related compounds includes their role in antimalarial research. For instance, the synthesis of N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide and its derivatives showcases a potential pathway for developing new antimalarial agents. These compounds, upon evaluation, demonstrate varying degrees of inhibitory activity against malaria, underlining the importance of structural modification in enhancing pharmacological efficacy against Plasmodium species (Wenpeng et al., 2014).
Anticancer Potential
The quest for novel anticancer agents has led to the synthesis of α-aminophosphonate derivatives containing a 2-oxoquinoline structure. These compounds have been evaluated for their antitumor activities against various cancer cell lines, including human lung adenocarcinoma, cervical carcinoma, breast cancer, and osteosarcoma cells. Preliminary pharmacological screenings indicate that many of these compounds exhibit moderate to high levels of antitumor activities, with some showing potency comparable to established chemotherapy agents like 5-fluorouracil. This highlights the promise of such compounds in cancer research, particularly in the development of new therapeutic options for cancer treatment (Fang et al., 2016).
Antibiotic Discovery
The discovery of new antibiotics is crucial in combating resistant bacterial strains. Compounds like helquinoline, derived from Janibacter limosus, exhibit significant biological activity against bacteria and fungi. The identification and structural elucidation of such compounds are vital steps toward the development of new antibiotics capable of addressing the growing challenge of antimicrobial resistance (Asolkar et al., 2004).
Properties
IUPAC Name |
N'-(4-acetamidophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-15(27)24-18-6-8-19(9-7-18)25-22(29)21(28)23-12-11-16-5-10-20-17(14-16)4-3-13-26(20)2/h5-10,14H,3-4,11-13H2,1-2H3,(H,23,28)(H,24,27)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREVBRXCFGHUBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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